Dichloroniopalladium;palladium;2-phenylaniline

Beschreibung

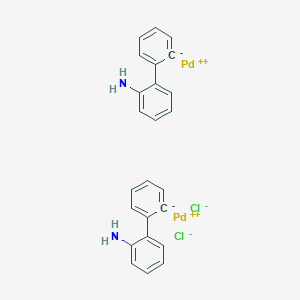

Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) (CAS: 847616-85-7) is a dinuclear palladium complex featuring a biphenyl-amine ligand system bridged by two chloride ions. This compound is commercially available from suppliers such as TCI Chemicals ($14,600.00/g) and BD (¥720.00/g), with price variations likely reflecting differences in purity, supplier pricing strategies, or regional availability . Its dimeric structure and palladium core make it a candidate for catalytic applications, particularly in cross-coupling reactions.

Eigenschaften

CAS-Nummer |

847616-85-7 |

|---|---|

Molekularformel |

C24H22Cl2N2Pd2 |

Molekulargewicht |

622.2 g/mol |

IUPAC-Name |

dichloroniopalladium;palladium;bis(2-phenylaniline) |

InChI |

InChI=1S/2C12H10N.2ClH.2Pd/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;;;/h2*1-6,8-9H,13H2;2*1H;;/q2*-1;;;;+2 |

InChI-Schlüssel |

GYIYBDXOIBSKGQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C([C-]=C1)C2=CC=CC=C2N.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[ClH+][Pd][ClH+].[Pd] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Biologische Aktivität

Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II), a palladium(II) complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and significant biological activities, particularly focusing on its antitumor and catalytic properties.

Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) has the following chemical formula: . The compound features two palladium centers bridged by chlorides and coordinated with 2'-amino-1,1'-biphenyl ligands. Its molecular weight is approximately 505.67 g/mol, and it typically exhibits a melting point range of 191-207 °C .

Synthesis

The synthesis of this compound generally involves the reaction of palladium precursors with 2'-amino-1,1'-biphenyl under controlled conditions. The reaction can be facilitated through various coupling reactions such as the Buchwald-Hartwig cross-coupling reaction, which is commonly employed for synthesizing aryl-palladium complexes .

Biological Activity

Antitumor Activity

Several studies have indicated that palladium complexes exhibit promising antitumor properties. Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) has been tested against various cancer cell lines. The mechanism of action is thought to involve the formation of DNA adducts, leading to apoptosis in cancer cells.

Case Study Example:

In a study conducted on human breast cancer cell lines (MCF-7), this palladium complex demonstrated significant cytotoxicity. The IC50 value was reported to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutic agents . The compound induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS), which are critical in mediating cell death.

Catalytic Activity

In addition to its biological applications, Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) serves as an effective catalyst in organic transformations. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These catalytic properties are attributed to the electron-rich nature of the biphenyl ligands that stabilize the palladium center during catalytic cycles.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C24H20Cl2N2Pd2 |

| Molecular Weight | 505.67 g/mol |

| Melting Point | 191-207 °C |

| Antitumor IC50 (MCF-7) | ~15 µM |

| Catalytic Reactions | Suzuki-Miyaura, Heck |

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1. Organic Synthesis

Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) is primarily utilized as a catalyst in various organic reactions, particularly in carbon-carbon bond formation:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The compound demonstrates good catalytic activity, facilitating the formation of carbon-carbon bonds efficiently.

- Sonogashira Coupling : This method couples terminal alkynes with aryl halides or other electrophiles, producing substituted alkynes. Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) serves as an effective catalyst in this transformation.

- C-H Activation : The compound can activate C-H bonds in organic molecules, enabling further functionalization and offering a more atom-efficient synthesis strategy.

1.2. Mechanistic Insights

The mechanism of action for Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) follows the general pathway for palladium-catalyzed reactions:

- Oxidative Addition : The palladium complex undergoes oxidative addition with the substrate.

- Transmetallation : A second reactant (e.g., boronic acid) transfers its metal fragment to the palladium center.

- Reductive Elimination : The final product is formed through reductive elimination, regenerating the palladium catalyst for subsequent cycles.

Material Science Applications

Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) shows promise in material science due to its ability to form well-defined nanostructures. Its unique ligand architecture enhances its catalytic properties and potential applications in developing advanced materials.

Emerging research indicates that Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) may possess anticancer properties:

- Interaction Studies : Investigations into its interactions with biomolecules suggest potential pathways for drug delivery or catalytic efficiency in biological systems.

Safety Considerations

As with most palladium complexes, handling Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) requires caution due to potential hazards associated with palladium compounds. General safety measures should be observed when working with this compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Ligand Variations

The following table summarizes key structural differences among analogous palladium complexes:

Key Observations :

- Ligand Effects: Bulky phosphine ligands (e.g., XPhos, DTBPF) improve stability and selectivity in cross-coupling reactions but may reduce reactivity due to steric hindrance . Electron-donating groups (e.g., dimethylamino in 18987-59-2) enhance palladium’s electron density, favoring oxidative addition steps .

- Bridging Groups : Chloride-bridged dimers (e.g., 847616-85-7, 18987-59-2) are less soluble in polar solvents compared to methanesulfonato-containing complexes (e.g., 1820817-64-8), which exhibit better solubility in organic media .

Physical and Catalytic Properties

Table 2: Comparative Physical and Catalytic Data

Catalytic Performance :

- The target compound (847616-85-7) is less reactive than XPhos Pd G1 (1028206-56-5) in aryl-aryl couplings due to its dimeric structure, which requires dissociation into active monomeric species .

- The methanesulfonato complex (1820817-64-8) demonstrates higher thermal stability, making it suitable for high-temperature reactions .

Price and Commercial Availability

Table 3: Pricing and Suppliers

Price Drivers : Differences arise from ligand complexity (e.g., phosphine ligands in 1820817-64-8 increase synthesis costs) and market demand.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) generally involves the reaction of palladium(II) chloride precursors with 2'-amino-1,1'-biphenyl ligands under controlled conditions to form the dimeric complex bridged by chloride ions. The key steps include:

- Ligand coordination: The 2'-amino-1,1'-biphenyl ligand coordinates to palladium through the amino nitrogen and an ortho carbon atom, forming a stable C,N-chelate.

- Dimer formation: Two palladium centers are bridged by two chloride ions (μ-chloro bridges), stabilizing the dimeric structure.

- Purification: The product is isolated as a pale gray powder, often purified by recrystallization or chromatography to achieve high purity (>97%).

Typical Laboratory Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Ligand Preparation | 2'-amino-1,1'-biphenyl synthesized or procured | Ensures availability of high-purity ligand |

| 2. Palladium Source | Palladium(II) chloride (PdCl2) or similar Pd(II) salt | Serves as the palladium source |

| 3. Reaction | PdCl2 + 2 equiv. 2'-amino-1,1'-biphenyl in suitable solvent (e.g., dichloromethane, acetonitrile) | Stirred under inert atmosphere (N2 or Ar) at room temperature or mild heating |

| 4. Formation of Dimer | Coordination and bridging chloride formation occur | Monitored by color change and spectroscopic methods |

| 5. Isolation | Filtration or precipitation | Product collected as pale gray powder |

| 6. Purification | Recrystallization from appropriate solvent or chromatographic methods | Achieves >97% purity (HPLC verified) |

Reaction Conditions and Optimization

- Solvent choice: Polar aprotic solvents such as dichloromethane or acetonitrile are preferred for solubility and reaction control.

- Temperature: Mild heating (25–50 °C) accelerates complex formation without decomposition.

- Atmosphere: Inert atmosphere (nitrogen or argon) prevents oxidation or hydrolysis of sensitive palladium species.

- Stoichiometry: Precise molar ratios of ligand to palladium chloride (typically 2:1) ensure complete complexation.

- Time: Reaction times vary from several hours to overnight for complete dimer formation.

Research Findings on Preparation

- Yield and Purity: Typical yields range from 70% to 90%, with purity confirmed by HPLC and elemental analysis showing >97% purity.

- Air Sensitivity: The compound is air sensitive, requiring handling under inert atmosphere during synthesis and storage to prevent degradation.

- Structural Confirmation: Characterization by X-ray crystallography confirms the dimeric structure with μ-chloro bridges and C,N-chelation of the biphenyl ligand.

- Scalability: The synthesis is scalable from milligram to gram quantities without significant loss of purity or yield, making it suitable for research and industrial applications.

Comparative Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Palladium source | PdCl2 or Pd(II) salt | Commercially available |

| Ligand ratio | 2 equivalents of 2'-amino-1,1'-biphenyl | Ensures full coordination |

| Solvent | Dichloromethane, acetonitrile | Polar aprotic solvents preferred |

| Temperature | 25–50 °C | Mild heating |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Reaction time | 4–24 hours | Monitored by spectroscopic methods |

| Purification | Recrystallization or chromatography | Achieves >97% purity |

| Yield | 70–90% | Dependent on scale and conditions |

Q & A

Q. What are the optimal synthetic routes for preparing Di-μ-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II), and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via ligand exchange reactions using palladium precursors (e.g., PdCl₂) and bifunctional ligands. Key steps include:

- Precursor Selection : Use PdCl₂ in dichloromethane or toluene under inert atmospheres to avoid oxidation .

- Ligand Coordination : React with 2'-amino-1,1'-biphenyl-2-yl ligands at 60–80°C for 12–24 hours, monitored by TLC .

- Purification : Recrystallize from methanol/dichloromethane mixtures to achieve >98% purity, verified by elemental analysis and ESI-MS .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:2 Pd:ligand) and solvent polarity to minimize by-products (Table 1).

Table 1 : Comparison of Synthetic Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Toluene | 80 | 24 | 72 | 98 | |

| DCM | 60 | 18 | 68 | 97 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this palladacycle?

- Methodological Answer : A multi-technique approach is critical:

- IR Spectroscopy : Identify Pd–N and Pd–C stretching frequencies (e.g., 450–500 cm⁻¹ for Pd–Cl bonds) .

- NMR : Use ¹H/¹³C NMR to confirm ligand coordination (e.g., shifts in aromatic protons due to Pd–C bonding) .

- ESI-MS : Validate molecular weight (e.g., m/z 847.6 for [M-Cl]⁺) .

- X-ray Diffraction : Resolve μ-chloro bridging and ligand geometry (applicable to analogs in and ) .

Advanced Research Questions

Q. How do structural modifications to the biphenyl ligand influence catalytic activity in cross-coupling reactions?

- Methodological Answer : Substituents on the biphenyl ligand alter steric and electronic properties:

- Electron-Donating Groups (e.g., –OCH₃) : Increase Pd center electron density, enhancing oxidative addition rates in Suzuki-Miyaura reactions .

- Steric Hindrance : Bulky substituents (e.g., –C(CH₃)₃) reduce catalytic turnover but improve selectivity in Buchwald-Hartwig aminations .

- Comparative Studies : Use kinetic profiling (e.g., UV-Vis monitoring of Pd(0) regeneration) to quantify ligand effects .

Q. How can researchers resolve contradictions in reported melting points or catalytic efficiencies for this compound?

- Methodological Answer : Discrepancies often arise from:

- Synthetic Conditions : Trace solvent retention (e.g., dichloromethane adducts) alters melting points. Use thermogravimetric analysis (TGA) to detect solvent loss .

- Catalytic Pre-activation : Differences in pre-reduction steps (e.g., use of NaOtBu) may affect Pd(0) formation efficiency. Standardize activation protocols .

- Spectroscopic Validation : Compare IR and NMR data across studies to identify impurities or polymorphic forms .

Q. What mechanistic insights explain the role of μ-chloro bridges in stabilizing the palladium dimer during catalysis?

- Methodological Answer : The μ-chloro bridges:

- Prevent Pd Aggregation : Maintain dinuclear structure, critical for stepwise oxidative addition/reductive elimination cycles .

- Modify Redox Potential : Electrochemical studies (e.g., cyclic voltammetry) show stabilized Pd(II)/Pd(0) transitions compared to monomeric analogs .

- Ligand Mobility : Dynamic NMR can track bridge cleavage during substrate coordination, affecting reaction rates .

Q. What strategies mitigate decomposition of this palladacycle under aerobic or protic conditions?

- Methodological Answer :

- Storage : Store at 2–8°C under argon, as moisture and oxygen promote hydrolysis of Pd–Cl bonds .

- Additives : Include phosphine ligands (e.g., PPh₃) to stabilize Pd(0) intermediates during catalysis .

- Solvent Screening : Avoid alcohols; use aprotic solvents (e.g., THF) to reduce acid-induced decomposition .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., catalytic efficiency in C–N coupling):

Reproduce Conditions : Replicate reported protocols exactly, including substrate ratios and Pd loading.

In Situ Monitoring : Use techniques like in-situ IR or mass spectrometry to detect transient intermediates.

Computational Modeling : DFT studies can predict whether ligand distortions or solvent effects explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.